molecular formula C8H5F3O4S B1356301 3-(trifluoromethylsulfonyl)benzoic Acid CAS No. 952-69-2

3-(trifluoromethylsulfonyl)benzoic Acid

Cat. No.: B1356301
CAS No.: 952-69-2
M. Wt: 254.18 g/mol
InChI Key: BUXMJMHFPYNLAJ-UHFFFAOYSA-N
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Description

3-(trifluoromethylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H5F3O4S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethylsulfonyl)benzoic acid typically involves the introduction of a trifluoromethylsulfonyl group to a benzoic acid derivative. One common method is the reaction of benzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., pyridine), oxidizing agents, reducing agents, and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-(trifluoromethylsulfonyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(trifluoromethylsulfonyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethylsulfonyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)benzoic acid
  • 4-(trifluoromethylsulfonyl)benzoic acid
  • 2-(trifluoromethylsulfonyl)benzoic acid

Uniqueness

3-(trifluoromethylsulfonyl)benzoic acid is unique due to the specific positioning of the trifluoromethylsulfonyl group on the benzoic acid ring.

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXMJMHFPYNLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575048
Record name 3-(Trifluoromethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-69-2
Record name 3-(Trifluoromethanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethylsulphonyl)benzoic acid
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